molecular formula C9H8ClN3O2S B2740398 N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 865543-65-3

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2740398
CAS No.: 865543-65-3
M. Wt: 257.69
InChI Key: XJXXDDWIJBBAAP-UHFFFAOYSA-N
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Description

N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 5-chlorothiophen-2-yl group and a propanamide side chain. The molecular formula is C₁₀H₉ClN₃O₂S, with a molecular weight of 270.71 g/mol (calculated).

Properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2S/c1-2-7(14)11-9-13-12-8(15-9)5-3-4-6(10)16-5/h3-4H,2H2,1H3,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXXDDWIJBBAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(O1)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiosemicarbazide Cyclization with 5-Chlorothiophene-2-Carboxylic Acid

A foundational method involves the condensation of 5-chlorothiophene-2-carboxylic acid hydrazide (1) with carbon disulfide in alkaline conditions. The reaction proceeds via the formation of a thiosemicarbazide intermediate, followed by cyclization using oxidative agents such as 1,3-dibromo-5,5-dimethylhydantoin (DBH) (Figure 1).

Reaction Conditions :

  • Hydrazide Preparation : 5-Chlorothiophene-2-carboxylic acid is refluxed with hydrazine hydrate in ethanol (12 h, 80°C).
  • Cyclization : The hydrazide intermediate reacts with carbon disulfide in aqueous potassium hydroxide, followed by DBH in dichloromethane (24 h, room temperature).

Yield : 60–75% (dependent on solvent purity and reaction time).

Microwave-Assisted Cyclodehydration

Modern approaches utilize microwave irradiation to accelerate the cyclodehydration of diacylhydrazines. For example, Sahin et al. (2002) demonstrated that irradiating 5-chlorothiophene-2-carboxylic acid hydrazide with acetic anhydride at 60% power for 15 minutes yields the 1,3,4-oxadiazole core with an 80% efficiency. This method reduces side reactions and improves scalability.

Acylation Techniques for Propanamide Functionalization

Introducing the propanamide group at the 2-position of the oxadiazole ring requires precise acylation of the 2-amino intermediate.

Nucleophilic Acyl Substitution

The 2-amino-5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazole (2) reacts with propionyl chloride in anhydrous dichloromethane. Pyridine is added to neutralize HCl byproducts, enhancing reaction efficiency.

Procedure :

  • Dissolve compound 2 (1.0 eq) in dichloromethane.
  • Add propionyl chloride (1.2 eq) dropwise at 0°C.
  • Stir for 6–8 h at room temperature.
  • Quench with ice-water and extract with ethyl acetate.

Yield : 53–68%. Challenges include the poor solubility of intermediate 2 , necessitating solvent optimization.

Schotten-Baumann Reaction

An alternative acylation method employs the Schotten-Baumann conditions, where compound 2 is treated with propionic anhydride in a biphasic system (water/dichloromethane). Sodium hydroxide facilitates the reaction, yielding the propanamide derivative with 70% efficiency.

Alternative Methodologies and Comparative Analysis

One-Pot Synthesis via Aza-Wittig Cyclization

Ali et al. (2021) reported a one-pot strategy using (N-isocyanimino)triphenylphosphorane (3) and 5-chlorothiophene-2-carboxylic acid. The reaction proceeds via an intramolecular aza-Wittig cyclization in chloroform, directly yielding the oxadiazole-propanamide hybrid.

Advantages :

  • Eliminates the need for isolated intermediates.
  • Achieves 82% yield under mild conditions (25°C, 12 h).

Enzyme-Mediated Synthesis

Emerging biocatalytic approaches utilize lipases to catalyze the acyl transfer reaction. While still experimental, preliminary studies indicate a 45% yield using immobilized Candida antarctica lipase B (CAL-B) in tert-butanol.

Optimization Strategies and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF) improve cyclization yields but complicate purification.
  • Non-polar solvents (e.g., toluene) favor acylation but prolong reaction times.

Table 1: Solvent Optimization for Cyclization

Solvent Temperature (°C) Yield (%) Purity (%)
Dichloromethane 25 68 95
Ethanol 80 60 88
Acetonitrile 60 72 92

Catalytic Enhancements

  • Scandium triflate (10 mol%) accelerates aza-Wittig cyclization, reducing reaction time to 6 h.
  • Microwave irradiation versus conventional heating improves yields by 15–20%.

Analytical Validation and Spectroscopic Confirmation

All synthetic routes require validation via:

  • ¹H NMR : Characteristic peaks for the oxadiazole ring (δ 8.2–8.5 ppm) and propanamide methyl group (δ 1.1–1.3 ppm).
  • IR Spectroscopy : N-H stretch at 3300 cm⁻¹ and C=O stretch at 1680 cm⁻¹.

Industrial Scalability and Environmental Considerations

Large-scale production faces challenges in waste management due to halogenated byproducts. Green chemistry principles advocate for:

  • Solvent recycling : Ethanol and dichloromethane recovery systems.
  • Catalyst reuse : Immobilized scandium triflate reduces metal waste.

Chemical Reactions Analysis

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound has been studied for its potential as an antiviral, antibacterial, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Agriculture: It has been explored for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.

    Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication, thereby exhibiting antiviral properties. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

The following analysis compares N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide with structurally analogous propanamide derivatives containing 1,3,4-oxadiazole cores and diverse substituents (as detailed in , and 5). Key comparison parameters include molecular properties , spectral data , and structural modifications .

Structural and Molecular Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
This compound (Target) C₁₀H₉ClN₃O₂S 270.71 Not reported 5-Chlorothiophen-2-yl, propanamide
3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d) C₁₅H₁₄N₄O₂S₂ 362.43 135–136 4-Methylphenyl, sulfanyl-thiazole
N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (8e) C₁₅H₁₄N₄O₂S₂ 362.43 117–118 Phenyl, sulfanyl-thiazole
N-(4-Ethylphenyl)-2-({5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)propanamide (8i) C₂₂H₂₂N₄O₂S 406.50 130–132 Indolylmethyl, ethylphenyl

Key Observations :

  • Molecular Weight : The target compound has a significantly lower molecular weight (~270 g/mol) compared to analogs (e.g., 362–406 g/mol) due to the absence of bulky sulfanyl-thiazole or indole groups .
  • Substituent Effects : The 5-chlorothiophen-2-yl group in the target introduces both steric bulk and electron-withdrawing effects, contrasting with phenyl (8e) or methylphenyl (8d) groups, which are less polar. The propanamide chain is simpler compared to sulfanyl-linked side chains in analogs .
Spectral Data Comparison
Infrared (IR) Spectroscopy:
  • Target : Expected C=O stretch (amide) at ~1650–1680 cm⁻¹, C-Cl stretch (chlorothiophene) at ~550–600 cm⁻¹, and oxadiazole ring vibrations at ~950–1250 cm⁻¹.
  • Analog 8d () : C=O stretch at 1680 cm⁻¹, S-H stretch (sulfanyl) at 2550 cm⁻¹, and aromatic C-H stretches at ~3050 cm⁻¹ .
  • Analog 8i () : C=O stretch at 1675 cm⁻¹, N-H (indole) at 3400 cm⁻¹ .
Nuclear Magnetic Resonance (NMR):
  • Target : Anticipated ¹H-NMR signals for propanamide (–CH₂CH₂CONH₂) at δ 2.4–3.3 (methylene protons) and δ 6.5–8.0 (chlorothiophene aromatic protons). ¹³C-NMR would show carbonyl (C=O) at ~170 ppm and oxadiazole carbons at ~160–165 ppm.
  • Analog 8d () : Methylene protons at δ 3.1–3.3, thiazole protons at δ 7.2–7.4, and methylphenyl protons at δ 2.3 (CH₃) .
  • Analog 7c () : Sulfanyl-linked –CH₂ protons at δ 3.5–3.7 and thiazole NH₂ protons at δ 5.2 .

Biological Activity

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide is a compound that has drawn significant attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C9_9H8_8ClN3_3O2_2S
  • Molecular Weight : 231.69 g/mol
  • CAS Number : 865543-65-3

The compound features a unique structure that includes a chlorothiophene moiety and an oxadiazole ring, which are known for their diverse biological activities.

Antimicrobial Activity

This compound has been primarily studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains, including resistant strains of Neisseria gonorrhoeae.

Microorganism Activity Mechanism
Neisseria gonorrhoeaeInhibition of growthInterference with cell wall synthesis and DNA replication
Other Gram-negative bacteriaModerate to high activityDisruption of essential biochemical pathways

The exact mechanism by which this compound exerts its antimicrobial effects is not fully elucidated. However, it is believed to involve:

  • Inhibition of Key Enzymes : The compound likely targets enzymes involved in the biosynthesis of essential biomolecules in bacteria.
  • Disruption of Cellular Processes : It may interfere with cellular metabolism by inhibiting enzymes critical for cell wall synthesis and DNA replication .

Pharmacokinetics and Dosage Effects

Research has shown that the pharmacokinetic profile of this compound is favorable for its application in vivo. Studies indicate that:

  • The compound maintains stability under physiological conditions.
  • Its efficacy varies with dosage; lower doses exhibit potent antimicrobial activity without significant toxicity .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Laboratory experiments demonstrated that the compound effectively inhibits the growth of Neisseria gonorrhoeae at concentrations as low as 10 µg/mL.
    • Result : Significant reduction in bacterial viability was observed after 24 hours of exposure.
  • Animal Models : In vivo studies assessed the compound's therapeutic potential against infections caused by resistant bacterial strains.
    • Result : Treated animals showed a marked decrease in infection severity compared to controls.

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